5-(3-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)amino)-1,5-dihydro-2h-pyrrol-2-one
Description
Electronic Configuration of 1,5-Dihydro-2H-Pyrrol-2-One Moiety
The 1,5-dihydro-2H-pyrrol-2-one core is a partially saturated derivative of pyrrole, where one double bond is reduced, and a ketone group is introduced at the 2-position. This modification alters the electronic structure compared to fully aromatic pyrrole. The pyrrolone ring retains partial aromaticity due to conjugation between the nitrogen lone pair and the π-system of the remaining double bonds. The ketone oxygen withdraws electron density via inductive effects, reducing the overall electron richness of the heterocycle.
The Hückel 4n + 2 rule applies to the conjugated π-system, which consists of four π electrons from the double bonds and two electrons from the nitrogen lone pair, satisfying aromaticity criteria. However, the ketone group disrupts full delocalization, resulting in a resonance energy lower than that of pyrrole (88 kJ/mol). This hybrid aromatic/non-aromatic character influences the compound’s reactivity, particularly in electrophilic substitution reactions.
| Parameter | Value | Source |
|---|---|---|
| Aromatic π-electrons | 6 (4 from bonds, 2 from N) | |
| Resonance energy reduction | ~30% compared to pyrrole | |
| Ketone C=O bond length | 1.22 Å (typical for ketones) |
Substituent Effects on Aromatic Ring Systems
The compound features three aromatic substituents:
- 3-Methoxyphenyl at position 5: The methoxy group (-OCH₃) donates electrons via resonance, increasing electron density in the meta-substituted phenyl ring. This activates the ring toward electrophilic attack at the ortho and para positions relative to the methoxy group.
- 4-(Trifluoromethyl)phenyl at position 1: The -CF₃ group is strongly electron-withdrawing due to the electronegativity of fluorine, creating a para-substituted electron-deficient ring. This deactivation directs electrophiles to the meta position.
- 4-(Trifluoromethyl)phenylamino at position 3: The amino group (-NH-) provides lone pairs for conjugation, but the adjacent -CF₃ group counteracts this by withdrawing electrons, resulting in a polarized aromatic system.
The interplay between these groups creates regions of varied electron density:
Conformational Analysis of Trifluoromethylphenyl Groups
The two -CF₃ groups adopt distinct conformational preferences due to steric and electronic factors:
At position 1 (4-(trifluoromethyl)phenyl):
At position 3 (4-(trifluoromethyl)phenylamino):
| Conformational Feature | Energy (kJ/mol) | Stabilizing Factor |
|---|---|---|
| CF₃ equatorial (position 1) | 0 (reference) | Steric avoidance |
| CF₃ axial (position 1) | +18.4 | Van der Waals repulsion |
| Amino group coplanarity | -12.7 | Resonance stabilization |
The synergistic effects of electronic withdrawal and steric bulk dictate the molecule’s overall topology, favoring a distorted "bowl-shaped" geometry that optimizes both conjugation and spatial accommodation of substituents.
Systematic Nomenclature and Structural Descriptors
The IUPAC name systematically describes the connectivity:
- Root : 1,5-dihydro-2H-pyrrol-2-one (positions 1–5 numbered clockwise with the ketone at position 2).
- Substituents :
- Position 1: 4-(trifluoromethyl)phenyl.
- Position 3: (4-(trifluoromethyl)phenyl)amino.
- Position 5: 3-methoxyphenyl.
The SMILES notation encodes this structure as:
O=C1N(C2=CC=C(C(F)(F)F)C=C2)C(C3=CC=C(OC)C=C3)=C(C4=CC=C(C(F)(F)F)C=C4)N1
Key computed descriptors include:
- Molecular formula : C₂₉H₂₁F₆N₂O₂
- Exact mass : 558.15 g/mol
- Topological polar surface area : 58.2 Ų (indicative of moderate bioavailability).
Properties
Molecular Formula |
C25H18F6N2O2 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-[4-(trifluoromethyl)anilino]-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H18F6N2O2/c1-35-20-4-2-3-15(13-20)22-14-21(32-18-9-5-16(6-10-18)24(26,27)28)23(34)33(22)19-11-7-17(8-12-19)25(29,30)31/h2-14,22,32H,1H3 |
InChI Key |
WNKNSEISQCDUBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)C(F)(F)F)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Reaction
A widely used method for synthesizing substituted 1,5-dihydro-2H-pyrrol-2-ones involves a one-pot, three-component reaction of:
- An aromatic amine (e.g., 4-(trifluoromethyl)aniline),
- An aromatic aldehyde (e.g., 3-methoxybenzaldehyde),
- Pyruvic acid or its derivatives.
This reaction is typically performed in ethanol with catalytic amounts of trifluoroacetic acid, which promotes condensation and cyclization to form the pyrrol-2-one ring.
- Initial formation of an imine between the amine and aldehyde,
- Nucleophilic addition of pyruvic acid to the imine,
- Cyclization to form the pyrrol-2-one ring,
- Possible tautomerization or rearrangement to stabilize the product.
This method is advantageous for its operational simplicity, mild conditions, and ability to tolerate various substituents, including electron-withdrawing groups like trifluoromethyl and electron-donating groups like methoxy.
Microwave-Assisted Cyclization
For related heterocyclic systems such as pyrazoline derivatives, microwave-assisted organic synthesis has been employed to accelerate cyclization steps, improving yields and reducing reaction times. Although this method is more common for pyrazoline rings, similar microwave protocols can be adapted for pyrrol-2-one synthesis, especially when dealing with sterically hindered or electronically complex substrates.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol | Commonly used for solubility and reaction efficiency |
| Catalyst | Trifluoroacetic acid (TFA) | Catalytic amounts (e.g., 5-10 mol%) |
| Temperature | Room temperature to reflux (25–80 °C) | Mild heating often improves yield |
| Reaction Time | 4–24 hours | Depending on substrate reactivity |
| Molar Ratios | Amine : Aldehyde : Pyruvic acid = 1 : 1 : 1 | Stoichiometric balance for optimal cyclization |
| Purification | Chromatography (e.g., silica gel column) | To isolate pure pyrrol-2-one derivatives |
Characterization and Confirmation of Structure
The synthesized compounds are typically characterized by:
- NMR Spectroscopy (1H, 13C, 15N HMBC): To confirm the presence of the pyrrol-2-one ring, aromatic substituents, and amine linkages.
- FT-IR Spectroscopy: Identification of characteristic NH, C=O, and aromatic C–H stretching bands.
- Mass Spectrometry (MALDI-MS or ESI-MS): To confirm molecular weight and purity.
- Elemental Analysis: To verify composition.
Research Findings on Substituent Effects and Reaction Scope
- Electron-withdrawing groups such as trifluoromethyl on the aniline and phenyl rings enhance the stability and biological activity of the pyrrol-2-one derivatives.
- Electron-donating groups like methoxy on the aromatic aldehyde are well tolerated and can influence the electronic properties of the final compound.
- The reaction tolerates a broad substrate scope, including various substituted anilines and aldehydes, allowing for structural diversity.
- Yields typically range from moderate to good (35–75%), depending on the electronic nature of the substituents and reaction conditions.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Imine formation | 4-(trifluoromethyl)aniline + 3-methoxybenzaldehyde in ethanol, TFA catalyst | Formation of Schiff base intermediate |
| Addition of pyruvic acid | Pyruvic acid added to imine solution | Nucleophilic addition to imine |
| Cyclization | Mild heating or room temperature, TFA catalysis | Formation of 1,5-dihydro-2H-pyrrol-2-one ring |
| Purification | Chromatography | Isolation of pure target compound |
| Characterization | NMR, IR, MS | Structural confirmation |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes can be leveraged in drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance of these products.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)amino)-1,5-dihydro-2h-pyrrol-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrol-2-one Derivatives
The evidence highlights two pyrrol-2-one analogs:
- Compound 23 : 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one
- Compound 25 : 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one
Comparison with Target Compound :
| Property | Target Compound | Compound 23 | Compound 25 |
|---|---|---|---|
| Position 5 Substituent | 3-Methoxyphenyl | 4-Trifluoromethoxyphenyl | 3-Trifluoromethylphenyl |
| Position 1 Substituent | 4-Trifluoromethylphenyl | 2-Hydroxypropyl | 2-Hydroxypropyl |
| Position 3 Group | 4-Trifluoromethylphenylamino | 4-Methylbenzoyl | 4-Methylbenzoyl |
| Yield | Not reported | 32% | 9% |
| Melting Point | Not reported | 246–248°C | 205–207°C |
- Substituent Effects: The trifluoromethyl group in the target compound likely increases hydrophobicity compared to the trifluoromethoxy group in Compound 23. The amino linkage at position 3 in the target compound may enhance hydrogen-bonding capacity relative to the benzoyl group in Compounds 23 and 24. Lower yields in Compound 25 (9%) vs. Compound 23 (32%) suggest steric or electronic challenges with trifluoromethyl substitution .
Chromen-4-one Derivatives
and describe chromen-4-one analogs (e.g., Examples 63 and 84) with fluorophenyl and trifluoromethyl-related substituents:
Key Differences :
- Core Structure : Chromen-4-ones have a fused benzene-pyran ring system, distinct from the pyrrol-2-one scaffold.
- Bioactivity : Chromen-4-ones are often kinase inhibitors, whereas pyrrol-2-ones may target enzymes like cyclooxygenase .
- Solubility: The target compound’s amino group and methoxyphenyl substituent may improve aqueous solubility compared to highly fluorinated chromen-4-ones.
Biological Activity
The compound 5-(3-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)amino)-1,5-dihydro-2H-pyrrol-2-one is a member of the pyrrolidinone class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural elements:
- 3-Methoxyphenyl group : This moiety may enhance lipophilicity and biological activity.
- Trifluoromethyl groups : Known for their electron-withdrawing properties, these groups can significantly influence the compound's reactivity and interaction with biological targets.
- Pyrrolidinone core : This scaffold is often associated with various biological activities.
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole-containing analogs have shown promising results against various cancer cell lines, suggesting a potential for this pyrrolidinone derivative as an anticancer agent. The presence of both trifluoromethyl and methoxy groups may enhance its cytotoxicity through improved binding affinity to target proteins involved in cancer progression.
Table 1: Summary of Antitumor Activity in Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | HT29 | 1.61 | Bcl-2 inhibition |
| Thiazole Derivative B | Jurkat | 1.98 | Apoptosis induction |
| Pyrrolidinone Analog | A-431 | <1.0 | Cell cycle arrest |
Anticonvulsant Activity
Similar compounds have been evaluated for anticonvulsant activity. The structure-activity relationship (SAR) studies suggest that the methoxy group plays a crucial role in enhancing anticonvulsant effects. For example, certain pyrrolidine derivatives have demonstrated effectiveness in animal models of epilepsy.
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Bcl-2 : Targeting anti-apoptotic proteins to induce cell death in cancer cells.
- Modulation of ion channels : Similar compounds have been shown to affect neuronal excitability, contributing to anticonvulsant effects.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrrolidinone derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. The study utilized various cancer cell lines, including breast and colon cancer models, demonstrating significant dose-dependent responses.
Case Study 2: Neuroprotective Effects
In another investigation, a related compound was tested for neuroprotective effects in models of seizure-induced neuronal damage. The results indicated that the compound significantly reduced neuronal death and improved behavioral outcomes in treated animals compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
